

Spectroscopic Profile of 3-Bromo-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-4-nitrophenol**

Cat. No.: **B022720**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-4-nitrophenol**, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **3-Bromo-4-nitrophenol**. This information is crucial for the identification and characterization of this compound in a laboratory setting.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
7.99	Doublet (d)	9	H-5	DMSO-d ₆
7.18	Doublet (d)	3	H-2	DMSO-d ₆
6.91	Doublet of doublets (dd)	9, 3	H-6	DMSO-d ₆

Table 2: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Description	Sample Preparation
3450	O-H stretch (broad)	KBr pellet
1612	Aromatic C=C stretch	KBr pellet
1578	Asymmetric NO ₂ stretch	KBr pellet
1527	Aromatic C=C stretch	KBr pellet
1475	Aromatic C=C stretch	KBr pellet
1311	Symmetric NO ₂ stretch	KBr pellet
1235	C-O stretch	KBr pellet
1186	C-H in-plane bend	KBr pellet

Note: Explicit experimental ¹³C NMR and mass spectrometry data for **3-Bromo-4-nitrophenol** were not available in the searched literature. The structure is often confirmed by these methods, but specific peak values have not been published in the aggregated sources. Predicted mass spectrometry data suggests a molecular ion peak [M]⁺ at an m/z of approximately 217 and 219, reflecting the isotopic distribution of bromine.

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

- Sample Preparation: A small quantity (5-10 mg) of purified **3-Bromo-4-nitrophenol** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

- Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solvent to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: The NMR spectrum is recorded at room temperature. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

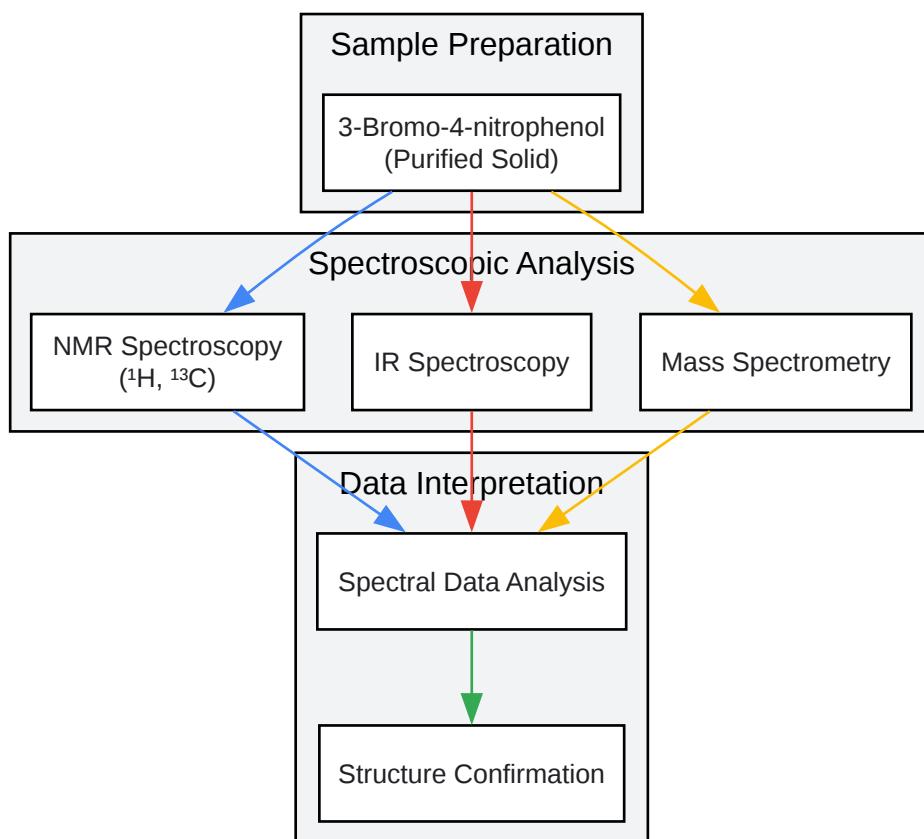
Infrared (IR) Spectroscopy

IR spectra for solid samples like **3-Bromo-4-nitrophenol** are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the dry solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The mixture is then compressed in a pellet press under high pressure to form a thin, transparent or translucent pellet.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
- Data Analysis: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, with common ionization techniques for this type of molecule being Electron Ionization (EI) or Electrospray Ionization (ESI).


- Sample Introduction: The sample can be introduced directly into the ion source, or via a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography

(LC) for separation prior to analysis.

- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. This method provides information about the molecular weight and structural fragments.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming charged droplets from which ions are desorbed. This is a softer ionization technique that often keeps the molecular ion intact.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion at its specific m/z value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of **3-Bromo-4-nitrophenol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022720#spectroscopic-data-nmr-ir-ms-for-3-bromo-4-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com